

19-(Benzyloxy)-19-oxononadecanoic Acid: Technical Guide for Drug Development

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Compound of Interest

Compound Name: 19-(Benzyloxy)-19-oxononadecanoic acid

Cat. No.: B13655465

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Executive Summary

19-(Benzyloxy)-19-oxononadecanoic acid (also known as Monobenzyl Nonadecanedioate) is a specialized heterobifunctional chemical intermediate primarily utilized in the synthesis of long-acting peptide therapeutics. It serves as a critical building block for introducing albumin-binding moieties (ABMs) into biologics, particularly GLP-1 receptor agonists and insulin analogs.

By providing a C19 fatty acid chain with orthogonal protection—a free carboxylic acid at the proximal end and a benzyl-protected carboxylate at the distal end—this molecule allows for the precise, regioselective attachment of albumin-binding domains to lysine residues of therapeutic peptides. The resulting "fatty acid acylation" strategy extends the plasma half-life of drugs from minutes to days or weeks by promoting reversible association with Human Serum Albumin (HSA).

Part 1: Chemical Identity & Properties

Structural Analysis

The molecule belongs to the class of long-chain dicarboxylic acid monoesters. Its odd-numbered carbon chain (C19) distinguishes it from the more common C16 (palmitic-derived) and C18 (stearic-derived) analogs, offering unique pharmacokinetic (PK) fine-tuning capabilities.

Property	Specification
IUPAC Name	19-(Benzyloxy)-19-oxononadecanoic acid
Common Name	Monobenzyl nonadecanedioate
CAS Number	Not widely listed; Analogous to 1643852-37-2 (t-Butyl variant)
Molecular Formula	C ₂₆ H ₄₂ O ₄
Molecular Weight	~418.61 g/mol
Functional Groups	Proximal: Carboxylic Acid (COOH)Distal: Benzyl Ester (COOBn)Backbone: C19 Alkylene Chain
Solubility	Soluble in DCM, THF, DMF; Insoluble in water

Orthogonal Protection Logic

The structural utility of this intermediate lies in the differential reactivity of its termini:

- Proximal End (COOH): Available for activation (e.g., NHS ester, HOBt/DIC) and coupling to the

-amine of a Lysine residue on the peptide backbone.
- Distal End (COOBn): Stable to acidic conditions (TFA) used in Boc/Fmoc peptide synthesis but removable via catalytic hydrogenolysis (Pd/C, H₂).
 - Advantage: Unlike t-butyl esters (removed by acid), the benzyl ester allows for "on-resin" synthesis where the peptide side chain is built without prematurely exposing the distal acid, or "off-resin" deprotection that avoids harsh acid cocktails.

Part 2: Synthesis & Production

The synthesis of odd-numbered dicarboxylic acid derivatives typically requires carbonylation chemistry, as they are not abundant in natural plant oils.

Industrial Route: Isomerizing Alkoxycarbonylation

The most scalable route involves the conversion of renewable C18 feedstocks (like methyl oleate) into C19 diesters.

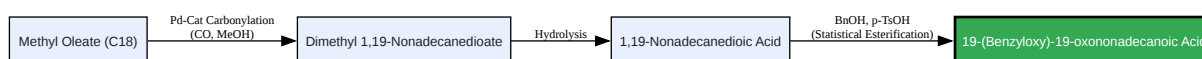
- Feedstock: High-oleic sunflower oil (Methyl Oleate).
- Carbonylation: Reaction with CO and MeOH using a Palladium catalyst (e.g., Pd-phosphine complex). The catalyst promotes isomerization of the double bond to the terminal position followed by carbonylation.
- Product: Dimethyl 1,19-nonadecanedioate.
- Desymmetrization: Enzymatic hydrolysis or statistical mono-hydrolysis yields the mono-acid, which is then selectively benzylated.

Laboratory Scale Synthesis (Statistical)

For research applications, a statistical esterification is often employed.

Protocol:

- Starting Material: 1,19-Nonadecanedioic acid (Commercial C19 diacid).
- Reaction: Reflux with Benzyl Alcohol (1.0 eq) and acid catalyst (p-TsOH) in Toluene with Dean-Stark trap.
- Purification: The mixture (Diacid : Monoester : Diester) is separated via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient). The monoester elutes between the non-polar diester and polar diacid.



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Caption: Synthesis pathway from renewable oleic acid feedstock to the target mono-benzyl ester intermediate.

Part 3: Applications in Drug Development

Mechanism: Albumin Binding for Half-Life Extension

This molecule is the precursor to the "fatty acid side chain" found in drugs like Semaglutide or Liraglutide.

- The Problem: Peptides are rapidly cleared by the kidneys (filtration) and enzymes (DPP-4).
- The Solution: Attaching a C19 diacid chain allows the drug to bind non-covalently to Human Serum Albumin (HSA). HSA acts as a depot, reducing renal clearance and protecting against enzymatic degradation.
- Why C19? Chain length correlates with albumin affinity. C18 (stearic) is standard; C19 offers slightly higher hydrophobicity and binding affinity, potentially extending half-life further or altering biodistribution.

Coupling Workflow

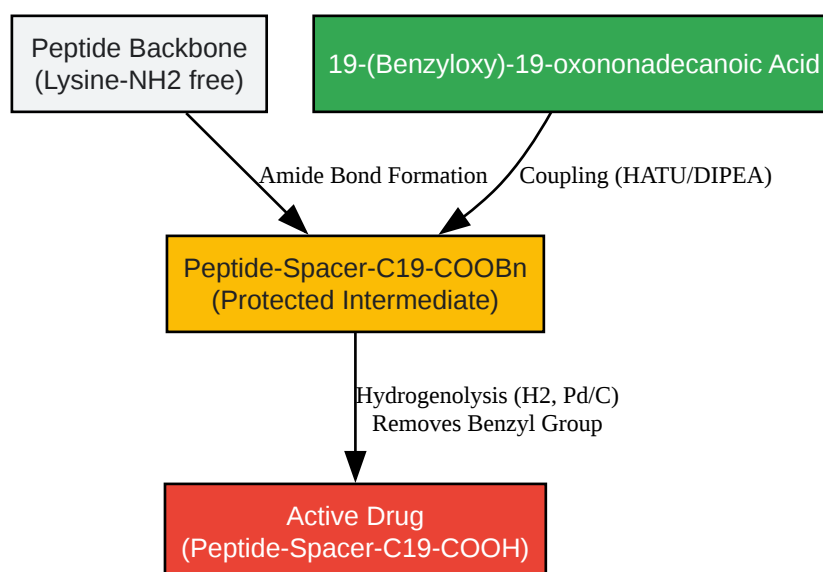
The **19-(benzyloxy)-19-oxonadecanoic acid** is rarely used alone. It is typically part of a linker system involving a spacer (e.g.,

-Glutamic acid or PEG).

Step-by-Step Protocol: Solid Phase Peptide Synthesis (SPPS)

- Resin Loading: Peptide backbone is synthesized on Rink Amide resin.
- Spacer Coupling: Fmoc-Glu-OtBu or Fmoc-PEG2-OH is coupled to the target Lysine side chain (selectively deprotected).
- Fatty Acid Coupling:
 - Activate **19-(benzyloxy)-19-oxonadecanoic acid** (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

- Add to resin and shake for 2 hours at Room Temp.
- Result: The C19 chain is attached via an amide bond. The distal end is COOBn.
- Cleavage & Global Deprotection:
 - Treat resin with TFA/TIS/H₂O (95:2.5:2.5). This cleaves the peptide from the resin and removes Boc/tBu groups.
 - Crucial Note: The Benzyl ester (Bn) is stable to TFA. The peptide now has a protected C19 tail.
- Final Deprotection (Hydrogenolysis):
 - Dissolve peptide in MeOH/H₂O.
 - Add Pd/C catalyst and apply H₂ atmosphere (balloon).
 - Monitor conversion of -COOBn to -COOH via LC-MS.
 - Filter catalyst and lyophilize.



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Caption: Workflow for conjugating the C19 intermediate to a therapeutic peptide and subsequent activation.

Part 4: Quality Control & Analytics

To ensure the integrity of this intermediate in GMP environments, the following specifications are recommended:

Test	Method	Acceptance Criteria
Identity	$^1\text{H-NMR}$ (CDCl_3)	Characteristic multiplets: 7.35 (Bn-Ar), 5.11 (Bn- CH_2), 2.35 (t, - CH_2), 1.25 (chain).
Purity	HPLC (C18, ACN/ H_2O)	> 97.0% (Area normalization). Major impurity: Diacid (hydrolysis) or Diester.
Mass Spec	ESI-MS (+)	Da; Da.
Residual Solvents	GC-HS	Toluene < 890 ppm (if used in synthesis).

References

- Synthesis of Long-Chain Dicarboxylic Acids
 - Title: Isomerizing Alkoxyacylation of Methyl Oleate.[1]
 - Source:ACS Sustainable Chemistry & Engineering (2021).
 - Context: Describes the Pd-catalyzed route to C19 diesters
- GLP-1 Acylation Strategy

- Title: Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.
 - Source: Journal of Medicinal Chemistry (2015).
 - Context: foundational paper describing the use of C18 diacids for albumin binding; C19 is a direct homolog.
- Orthogonal Protection in Peptide Synthesis
 - Title: Protecting Groups in Organic Synthesis (Wuts & Greene).
 - Source: Wiley Online Library.
 - Context: Standard reference for Benzyl vs. t-Butyl orthogonality.

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Sources

- [1. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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